molecular formula C11H15ClN4O4 B1663888 Forodesine hydrochloride CAS No. 284490-13-7

Forodesine hydrochloride

Cat. No. B1663888
M. Wt: 302.71 g/mol
InChI Key: WEIAMZKHBCLFOG-QPAIBFMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Forodesine hydrochloride is a highly potent, orally active, rationally designed purine nucleoside phosphorylase (PNP) inhibitor . It has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma . Additional preliminary findings support its use for the management of some B-cell malignancies .


Synthesis Analysis

Forodesine is a potent PNP inhibitor that was designed based on the transition-state structure stabilized by the enzyme . When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .


Molecular Structure Analysis

The molecular formula of Forodesine hydrochloride is C11H15ClN4O4 . The average molecular weight is 302.72 g/mol . The InChI code is InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 .


Chemical Reactions Analysis

Forodesine hydrochloride is a highly potent and orally active purine nucleoside phosphorylase (PNP) inhibitor . It inhibits the growth of malignant T cell leukemia cells and induces apoptosis .


Physical And Chemical Properties Analysis

Forodesine hydrochloride is a solid compound . It has a water solubility of 4.11 mg/mL . The compound is also soluble in DMSO .

Scientific Research Applications

1. Treatment of Leukemia

Forodesine hydrochloride has shown promise in the treatment of various forms of leukemia. Notably, it has been effective in inducing complete remission in patients with T-cell acute lymphoblastic leukemia who relapsed following allogeneic hematopoietic stem cell transplantation (Gore et al., 2007). Additionally, intravenous forodesine demonstrated clinical activity in relapsed/refractory T-cell leukemia, indicating its potential as a therapeutic option for this challenging condition (Furman et al., 2006).

2. Cutaneous T-cell Lymphoma Treatment

Forodesine hydrochloride has also been studied for its effectiveness in treating cutaneous T-cell lymphoma (CTCL). A phase II study showed that oral forodesine treatment exhibited partial efficacy in CTCL patients who had failed multiple systemic therapies, highlighting its role as a potential treatment option (Dummer et al., 2014).

3. Chronic Lymphocytic Leukemia Therapy

In the context of chronic lymphocytic leukemia (CLL), forodesine hydrochloride has demonstrated significant activity. It showed in vitro activity in CLL cells, especially in the presence of dGuo, providing a basis for its clinical application in patientswith fludarabine-refractory CLL (Balakrishnan et al., 2010). Furthermore, a phase 2 and pharmacodynamic study of oral forodesine in patients with advanced, fludarabine-treated CLL revealed its biological activity in this patient group, suggesting potential benefits in higher doses or alternate dosing schedules (Balakrishnan et al., 2010).

4. Activation of Immune Response

Recent research has highlighted forodesine's potential in amplifying the host's innate immune response through toll-like receptor 7 activation, while preventing experimental graft-versus-host disease. This indicates its possible role in enhancing host defense mechanisms in transplant settings (Ikeda et al., 2022).

5. Synthesis and Pharmacokinetics

Significant research has been dedicated to the synthesis of forodesine hydrochloride analogs, highlighting its importance as a therapeutic target in the control of T-cell proliferation. Studies have focused on the synthesis of stereo-isomers of forodesine HCl, contributing to the development of more effective compounds (Kamath et al., 2009). Additionally, the pharmacokinetic and pharmacodynamic evaluation of forodesine HCl analogs, like BCX-3040, has provided insights into its improved oral bioavailability, crucial for its clinical application (Kezar et al., 2005)

Safety And Hazards

Forodesine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers One relevant paper is "Development of Forodesine Hydrochloride (FH), an Inhibitor of Purine Nucleoside Phosphorylase, for Patients with Chronic Lymphocytic Leukemia (CLL)" . This paper discusses the development of Forodesine hydrochloride for the treatment of patients with Chronic Lymphocytic Leukemia.

properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIAMZKHBCLFOG-QPAIBFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182647
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forodesine hydrochloride

CAS RN

284490-13-7
Record name Forodesine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284490-13-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORODESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Forodesine hydrochloride
Reactant of Route 2
Forodesine hydrochloride
Reactant of Route 3
Forodesine hydrochloride
Reactant of Route 4
Forodesine hydrochloride
Reactant of Route 5
Forodesine hydrochloride
Reactant of Route 6
Forodesine hydrochloride

Citations

For This Compound
50
Citations
K Balakrishnan, F Ravandi, MJ Keating, V Gandhi - 2005 - ashpublications.org
Mammalian purine nucleoside phosphorylase (PNP) catalyzes the cleavage of inosine, deoxyinosine, guanosine, and deoxyguanosine (dGuo) to their corresponding base and sugar 1-…
Number of citations: 1 ashpublications.org
L Gore, M Stelljes, R Quinones - Seminars in oncology, 2007 - Elsevier
… leukemia who relapsed following allogeneic hematopoietic stem cell transplantation and were subsequently enrolled in a clinical trial in which they received forodesine hydrochloride, a …
Number of citations: 10 www.sciencedirect.com
A Al-Kali, V Gandhi, M Ayoubi, M Keating… - Future …, 2010 - Future Medicine
Purine nucleoside phosphorylase (PNP) is an important catalytic enzyme in the purine salvage pathway; its deficiency is associated with T-cell lymphopenia and with humoral deficiency…
Number of citations: 39 www.futuremedicine.com
LI AG - nature.com
… Anecdotal but durable responses including complete remissions were noted in leukemia patients with the PNP inhibitor forodesine hydrochloride, two of whom received treatment post-…
Number of citations: 0 www.nature.com
K Balakrishnan, F Ravandi, S Bantia, A Franklin… - … Myeloma and Leukemia, 2013 - Elsevier
… forodesine hydrochloride in patients with relapsed and refractory B-cell ALL, with the primary end point of assessing the safety of repeated intravenous doses of forodesine hydrochloride…
Number of citations: 17 www.sciencedirect.com
DJ Newman - Physical Sciences Reviews, 2018 - degruyter.com
It is frequently assumed, particularly in the last 15 plus years, that “Natural Product Structures” are no longer a source of drugs in the twenty-first century. In fact, this is not at all true. Even …
Number of citations: 26 www.degruyter.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com
MS Castilho, MP Postigo, CBV de Paula… - Bioorganic & medicinal …, 2006 - Elsevier
… potential of PNP inhibitors, which has been recognized for more than twenty years, only two small-molecule inhibitors from BioCryst Pharmaceuticals, forodesine hydrochloride (BCX-…
Number of citations: 83 www.sciencedirect.com
T Robak - Expert opinion on investigational drugs, 2011 - Taylor & Francis
… Forodesine hydrochloride is under development by BioCryst Pharmaceuticals for the treatment of relapsed or refractory aggressive T-cell malignancies. It has EU orphan drug status for …
Number of citations: 38 www.tandfonline.com
F Ravandi, V Gandhi - Expert opinion on investigational drugs, 2006 - Taylor & Francis
… Immucillin-H (BCX-1777; Figure 2) is now known as forodesine hydrochloride (Fodosine TM , BioCryst Pharmaceuticals) and is 100 – 1000-fold more potent than previous PNP …
Number of citations: 52 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.